N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
“N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” is a complex organic compound that features a unique spiro structure. Compounds with such intricate structures often exhibit interesting chemical and biological properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” likely involves multiple steps, including the formation of the cyclopenta[d][1,3]thiazole ring, the spiro[cyclohexane-1,3’-isoquinoline] core, and the final carboxamide group. Each step would require specific reagents, catalysts, and reaction conditions to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of such a compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In industry, it might find applications in the development of new materials, catalysts, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to proteins, nucleic acids, or other biomolecules, leading to changes in their function or activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other spirocyclic molecules, thiazole derivatives, or isoquinoline-based structures.
Uniqueness
The uniqueness of “N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide” lies in its specific combination of functional groups and structural features, which could confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H29N3O3S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C24H29N3O3S/c1-30-15-14-27-22(29)17-9-4-3-8-16(17)20(24(27)12-5-2-6-13-24)21(28)26-23-25-18-10-7-11-19(18)31-23/h3-4,8-9,20H,2,5-7,10-15H2,1H3,(H,25,26,28) |
InChI Key |
INJLPCKCNBTPJB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NC5=C(S4)CCC5 |
Origin of Product |
United States |
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